2-(Methylcyclohexylamino)benzoic acid
Overview
Description
2-(Methylcyclohexylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. The structure of this compound includes a methylcyclohexylamino group attached to the benzoic acid moiety, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcyclohexylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of methylcyclohexylamine with benzoic acid derivatives under specific conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product. For example, the reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to promote the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylcyclohexylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Methylcyclohexylamino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylcyclohexylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methylcyclohexylamino)benzoic acid include other aminobenzoic acids such as:
- 2-(Cyclohexylamino)benzoic acid
- 2-(Phenylamino)benzoic acid
- 2-(Methylamino)benzoic acid
Uniqueness
This compound is unique due to the presence of the methylcyclohexylamino group, which imparts distinct chemical and physical properties compared to other aminobenzoic acids
Properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHCHWFZORYNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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